Cas no 177738-26-0 (1,3,5-Tris(bromoethynyl)benzene)

1,3,5-Tris(bromoethynyl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1,3,5-tris(2-bromoethynyl)-
- 1,3,5-tris(bromoethynyl)benzene
- YSZC623
- F76455
- 177738-26-0
- 1,3,5-tris(2-bromoethynyl)benzene
- CS-0170503
- BS-48561
- 1,3,5-Tris(bromoethynyl)benzene
-
- インチ: 1S/C12H3Br3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H
- InChIKey: ZXTCMOSJRYMPCU-UHFFFAOYSA-N
- SMILES: BrC#CC1C([H])=C(C#CBr)C([H])=C(C#CBr)C=1[H]
計算された属性
- 精确分子量: 385.77644 g/mol
- 同位素质量: 383.77849 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 333
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.8
- トポロジー分子極性表面積: 0
- 分子量: 386.86
1,3,5-Tris(bromoethynyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1229411-1g |
1,3,5-Tris(bromoethynyl)benzene |
177738-26-0 | 95% | 1g |
$450 | 2024-06-03 | |
Ambeed | A1206034-250mg |
1,3,5-Tris(bromoethynyl)benzene |
177738-26-0 | 97% | 250mg |
$122.0 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241143-250mg |
1,3,5-Tris(bromoethynyl)benzene |
177738-26-0 | 97% | 250mg |
¥1533.00 | 2023-11-21 | |
Aaron | AR01TWHZ-250mg |
1,3,5-Tris(bromoethynyl)benzene |
177738-26-0 | 97% | 250mg |
$144.00 | 2025-02-12 | |
Aaron | AR01TWHZ-100mg |
1,3,5-Tris(bromoethynyl)benzene |
177738-26-0 | 97% | 100mg |
$86.00 | 2025-02-12 | |
Ambeed | A1206034-1g |
1,3,5-Tris(bromoethynyl)benzene |
177738-26-0 | 97% | 1g |
$302.0 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241143-1g |
1,3,5-Tris(bromoethynyl)benzene |
177738-26-0 | 97% | 1g |
¥5377.00 | 2023-11-21 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | OLB3007670-1g |
benzene, 1,3,5-tris(2-bromoethynyl)- |
177738-26-0 | 98% | 1g |
¥2500 | 2023-11-08 | |
Ambeed | A1206034-100mg |
1,3,5-Tris(bromoethynyl)benzene |
177738-26-0 | 97% | 100mg |
$72.0 | 2025-02-24 | |
1PlusChem | 1P01TW9N-250mg |
1,3,5-Tris(bromoethynyl)benzene |
177738-26-0 | 97% | 250mg |
$122.00 | 2024-06-19 |
1,3,5-Tris(bromoethynyl)benzene 関連文献
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Xin Gao,Huibiao Liu,Dan Wang,Jin Zhang Chem. Soc. Rev. 2019 48 908
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Xia Lin,Chengtao Fang,Xiaolei Huang,Xiaohui Xiao Org. Chem. Front. 2021 8 4387
1,3,5-Tris(bromoethynyl)benzeneに関する追加情報
Introduction to 1,3,5-Tris(bromoethynyl)benzene (CAS No. 177738-26-0)
1,3,5-Tris(bromoethynyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 177738-26-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and materials science due to its unique structural and functional properties. This trihalogenated benzene derivative features three ethynyl groups substituted at the 1, 3, and 5 positions, each bearing bromine atoms. Such a configuration imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and advanced materials.
The molecular structure of 1,3,5-Tris(bromoethynyl)benzene consists of a benzene ring with three ethynyl (acetylenic) substituents, each further functionalized with bromine atoms. This arrangement creates multiple reactive sites, enabling diverse chemical transformations that are highly useful in organic synthesis. The presence of bromine atoms enhances the electrophilicity of the ethynyl groups, making them susceptible to nucleophilic additions and cross-coupling reactions. These characteristics have positioned 1,3,5-Tris(bromoethynyl)benzene as a key building block in constructing polycyclic aromatic systems and conjugated polymers.
In recent years, research involving 1,3,5-Tris(bromoethynyl)benzene has expanded into novel applications, particularly in the development of organic electronic materials. The compound's ability to form stable π-conjugated systems has been exploited in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). For instance, studies have demonstrated its utility in creating star-shaped molecules with enhanced thermal stability and tunable electronic properties. These advancements are driven by the growing demand for high-performance materials in flexible electronics and optoelectronic devices.
Additionally, the pharmaceutical industry has shown interest in 1,3,5-Tris(bromoethynyl)benzene due to its potential as a precursor for bioactive molecules. The brominated ethynyl groups provide handles for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of diverse pharmacophores, facilitating the design of novel therapeutic agents. Preliminary studies have indicated that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 1,3,5-Tris(bromoethynyl)benzene typically involves halogenation and subsequent ethynylation of a suitable precursor. Advanced synthetic methodologies have been developed to achieve high yields and purity levels while minimizing side reactions. Techniques such as regioselective bromination followed by terminal alkyne coupling have been optimized for industrial-scale production. These methods ensure that researchers can access sufficient quantities of this valuable compound for both academic investigations and commercial applications.
From a materials science perspective, the unique electronic properties of 1,3,5-Tris(bromoethynyl)benzene make it an attractive candidate for applications in photovoltaics and sensors. Its ability to form extended π-systems allows for efficient charge transport, which is critical for devices like organic photovoltaic cells. Researchers are exploring its integration into bulk heterojunction solar cells to improve power conversion efficiencies. Furthermore, its sensitivity to environmental stimuli has been leveraged in developing chemical sensors that can detect trace amounts of gases or biomolecules.
The versatility of 1,3,5-Tris(bromoethynyl)benzene extends to its role as a ligand in coordination chemistry. The bromine atoms can coordinate with transition metals such as palladium and copper, facilitating catalytic cycles that are essential for modern synthetic strategies. This property has been utilized in asymmetric catalysis efforts aimed at producing enantiomerically pure compounds with pharmaceutical relevance. The compound's ability to stabilize metal centers while maintaining reactivity underscores its importance in catalytic systems.
In conclusion,1,3,5-Tris(bromoethynyl)benzene (CAS No. 177738-26-0) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features enable diverse chemical transformations that are valuable in pharmaceutical synthesis organic electronics materials science and catalysis research continues to uncover new possibilities for this remarkable molecule Its continued study promises further innovations that will impact both academic research industrial development
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